

Foundational Understanding: Cystic Fibrosis and the Role of CFTR Modulation

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Compound of Interest

Compound Name:	Elexacaftor
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Cystic Fibrosis (CF) is a monogenic autosomal recessive disease caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] [2] This protein functions as a chloride and bicarbonate ion channel on the apical surface of epithelial cells.[3][4] CF-causing mutations are categorized into classes based on their impact on CFTR protein synthesis, processing, or function.[4]

The most prevalent mutation, occurring in approximately 85% of patients, is the deletion of phenylalanine at position 508 (F508del).[5] This is a Class II mutation, leading to a misfolded protein that is recognized by the cell's quality control machinery and prematurely degraded in the endoplasmic reticulum, thus preventing its trafficking to the cell surface.[4][6][7]

The advent of CFTR modulators—small molecules designed to restore the function of mutant CFTR—has transformed CF treatment. These are broadly classified as:

- **Correctors:** These molecules act as pharmacological chaperones to rescue the folding and processing of mutant CFTR, increasing the quantity of protein that reaches the cell surface. [4][8]

- Potentiators: These molecules enhance the channel gating function of CFTR proteins that are already present at the cell surface, increasing the flow of ions.[4][8]

The Pharmacodynamic Blueprint of Elexacaftor

Elexacaftor (VX-445) is a highly effective CFTR corrector. Its true power is realized in the triple-combination therapy known as Trikafta® (**elexacaftor**/tezacaftor/ivacaftor), which pairs it with a second corrector, tezacaftor (VX-661), and a potentiator, ivacaftor (VX-770).[9][10][11]

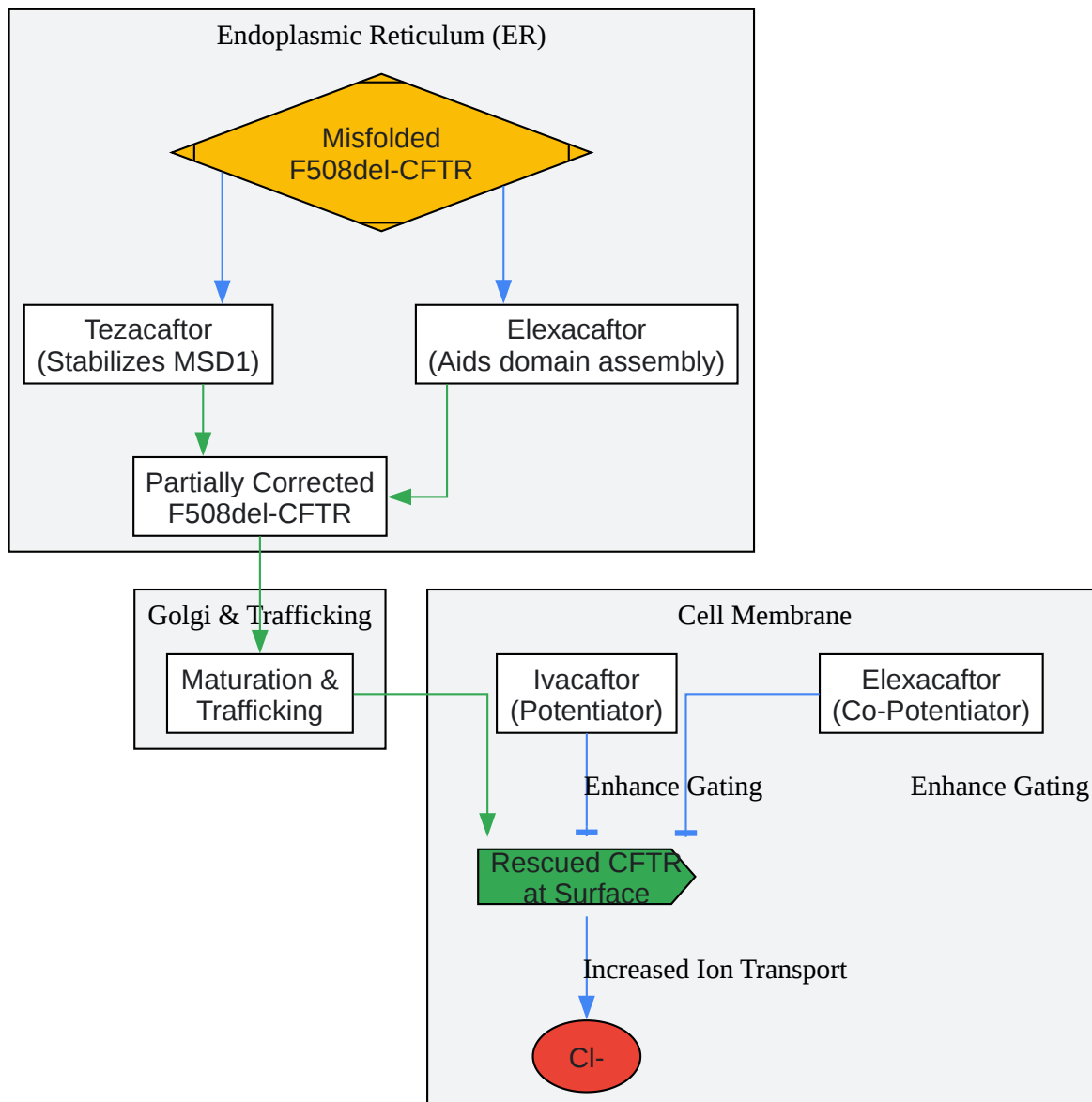
A Synergistic Mechanism of Action

The rationale for this triple combination lies in the distinct and complementary mechanisms of the two correctors. Cryo-electron microscopy has revealed that **elexacaftor** and tezacaftor bind to different sites on the CFTR protein.[12]

- Tezacaftor (Type I Corrector): Binds to and stabilizes the first membrane-spanning domain (MSD1), aiding in the early stages of CFTR biogenesis and folding.[11][12]
- **Elexacaftor** (Type III Corrector): Binds to a different site involving transmembrane helices and the lasso motif, promoting the proper assembly of the transmembrane domains.[4][12]

This dual-corrector approach provides a more comprehensive rescue of the F508del-CFTR protein than either agent alone, leading to a significant increase in the quantity of mature, functional CFTR trafficked to the cell surface.[9][10] Ivacaftor then acts on this increased pool of surface-localized CFTR to maximize channel opening and ion transport.[9]

Interestingly, further studies have revealed that **elexacaftor** also possesses a secondary co-potentiator activity, meaning it can acutely enhance the function of CFTR channels alongside ivacaftor.[12][13]



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Caption: Mechanism of **Elexacaftor**/Tezacaftor/Ivacaftor on F508del-CFTR.

In Vitro Models: The Workhorses of Pharmacodynamic Assessment

Robust in vitro systems are essential for quantifying the pharmacodynamic properties of CFTR modulators.[14] The development of **lexacaftor** was guided by promising results in these preclinical models.[15][16]

A. Human Bronchial Epithelial (HBE) Cells and the Ussing Chamber Assay

Primary HBE cells cultured at an air-liquid interface (ALI) are considered the gold standard for preclinical CFTR modulator evaluation.[14][17] These cultures differentiate into a pseudostratified epithelium that closely mimics the native human airway, providing a physiologically relevant context. The definitive functional readout for these cultures is the Ussing chamber assay.[8][18]

Causality Behind the Choice: The Ussing chamber directly measures net ion movement across the epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting short-circuit current (I_{sc}).[6][15] This provides a direct, quantitative measure of CFTR function, and results have proven to be a reliable predictor of in vivo benefit.[15]



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Caption: Ussing Chamber Experimental Workflow for HBE Cells.

- Cell Culture:
 - Culture primary HBE cells from CF patients (homozygous for F508del) on permeable transwell supports until a confluent, polarized monolayer is formed and high transepithelial

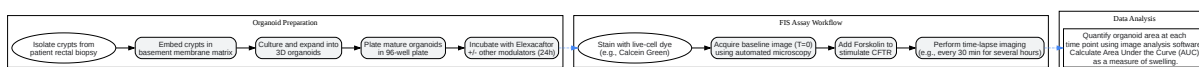
resistance is achieved.

- Incubate cells with the corrector(s) (e.g., 3 μ M Tezacaftor + 3 μ M **Elexacaftor**) for 24-48 hours at 37°C to allow for rescue of F508del-CFTR.
- Chamber Setup:
 - Mount the transwell inserts into the Ussing chamber, separating the apical and basolateral chambers.
 - Fill both chambers with identical Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Measurement of Ion Transport:
 - Measure the baseline short-circuit current (I_{sc}).
 - Add Amiloride (e.g., 10 μ M) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.[19]
 - Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like Forskolin (e.g., 10-20 μ M) to the basolateral chamber.
 - Add the potentiator Ivacaftor (e.g., 1-10 μ M) to the apical chamber to maximally activate the rescued CFTR channels.[19]
 - Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 μ M) to the apical chamber to confirm that the measured current is CFTR-dependent.[19]
- Self-Validation and Analysis:
 - The CFTR-specific I_{sc} is calculated as the difference in current before and after the addition of the CFTR inhibitor. This ensures the measured signal is directly attributable to CFTR activity.
 - Compare the Δ I_{sc} in treated vs. untreated (vehicle control) cells to quantify the efficacy of **elexacaftor**.

B. Patient-Derived Organoids and the Forskolin-Induced Swelling (FIS) Assay

Patient-derived organoids, particularly from rectal biopsies, have emerged as a powerful translational model.[20][21] These 3D structures can be grown indefinitely, bio-banked, and recapitulate the patient's specific genetic background, making them ideal for predicting individual therapeutic responses.[17]

Causality Behind the Choice: The Forskolin-Induced Swelling (FIS) assay provides a robust, image-based functional readout of CFTR activity.[21][22] In intestinal organoids, the apical membrane faces the central lumen. Activation of CFTR with forskolin drives chloride and fluid secretion into the lumen, causing the organoid to swell rapidly.[21][22] The magnitude of swelling directly correlates with CFTR function.[23][24]



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Caption: Forskolin-Induced Swelling (FIS) Assay Workflow.

- Organoid Culture and Plating:
 - Establish and expand intestinal organoids from patient rectal biopsies.
 - Plate 30-80 mature organoids per well in a 96-well plate embedded in a basement membrane matrix.[21]
 - Treat organoids with **elexacaftor**-containing compounds for 18-24 hours prior to the assay.[21]
- Assay Execution:

- Stain the organoids with a live-cell dye (e.g., Calcein Green) for visualization.[21]
- Place the plate in a confocal live-cell microscope equipped with an environmental chamber (37°C).
- Acquire a baseline image (T=0).
- Add forskolin (and potentiators, if applicable) to stimulate CFTR.[21]
- Begin automated time-lapse imaging to monitor organoid swelling over several hours.
- Self-Validation and Analysis:
 - Image analysis software is used to automatically calculate the total fluorescent area of the organoids in each well at each time point.
 - The swelling response is quantified by calculating the area under the curve (AUC) of the swelling plot (percent increase in area over time).
 - Including organoids from non-CF individuals serves as a positive control for maximal swelling, while untreated CF organoids serve as a negative control.

Pharmacodynamic Data Summary

The following table summarizes representative pharmacodynamic data for **elexacaftor** in combination with tezacaftor and ivacaftor (ETI) in preclinical in vitro models.

Model System	Assay	Pharmacodynamic Endpoint	Result (vs. Vehicle)	Reference
Primary HBE Cells (F508del/F508del)	Ussing Chamber	CFTR-mediated Isc	Restored to ~60% of wild-type levels	[12]
Patient-Derived Intestinal Organoids	FIS Assay	Forskolin-Induced Swelling (AUC)	Significant increase, correlating with clinical outcomes	[23][24]
Human Nasal Epithelial (HNE) Organoids	Swelling Assay	Forskolin-Induced Swelling (AUC)	Significant increase, correlating with Isc and clinical response	[25]

In Vivo Models: Bridging the Gap to Clinical Application

While in vitro models are crucial, in vivo studies are necessary to understand the pharmacodynamics of a drug in the context of a whole organism.

The Humanized F508del-CFTR Mouse Model

Standard mouse models of CF have limitations, most notably a lack of the severe lung phenotype seen in humans.[26][27] Furthermore, species differences in the CFTR protein can affect modulator pharmacology.[28] To overcome this, humanized mouse models expressing the human F508del-CFTR gene have been developed.[5][29][30]

Causality Behind the Choice: This model is indispensable for preclinical evaluation because it allows for the testing of human-specific CFTR modulators in a living system that more accurately reflects the human genetic defect.[5][30] It enables the assessment of drug efficacy on relevant physiological endpoints.

- Animal Cohorts: Utilize humanized B6-hCFTR*F508del mice.[5] Include wild-type and untreated F508del mice as positive and negative controls, respectively.
- Drug Administration: Administer the **elixacaftor**/tezacaftor/ivacaftor combination orally to the treatment group for a specified period (e.g., 7-28 days).
- Pharmacodynamic Endpoints:
 - Nasal Potential Difference (NPD): Measure ion transport across the nasal epithelium in vivo. A key step involves perfusing the nasal cavity with a low-chloride solution and then with isoproterenol (a cAMP agonist) to stimulate CFTR. A more negative potential difference indicates restored CFTR function.
 - Intestinal Current Measurement (ICM): Excise intestinal tissue segments and mount them in Ussing chambers to measure forskolin-stimulated I_{sc}, similar to the in vitro HBE assay. [15]
 - Immunohistochemistry: Assess the localization of the rescued F508del-CFTR protein in tissues like the intestine and nasal turbinates to confirm successful trafficking to the apical membrane.[31]
- Self-Validation and Analysis:
 - Compare the NPD and ICM results from the treated F508del mice to both untreated F508del mice and wild-type mice. The goal is to demonstrate a statistically significant shift towards the wild-type phenotype in the treated group.

Conclusion: An Integrated Preclinical Strategy

The successful preclinical development of **elixacaftor** exemplifies a rigorous, multi-faceted pharmacodynamic strategy. It began with foundational mechanistic studies, progressed through high-fidelity in vitro models like HBE cells and patient-derived organoids to quantify its corrective power, and culminated in validation using sophisticated in vivo humanized animal models. This comprehensive approach not only established the profound efficacy of **elixacaftor** but also provided the robust, self-validating data package necessary to propel it into landmark clinical trials, ultimately changing the lives of thousands of people with cystic fibrosis.

References

- De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. *International Journal of Molecular Sciences*, 23(3), 1437. [[Link](#)]
- Pereira, M. M. S., & Amaral, M. D. (2022). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. *Journal of Personalized Medicine*, 12(11), 1792. [[Link](#)]
- Cystic Fibrosis Foundation. CFTR Assays. [[Link](#)]
- Pinto, M., & Farinha, C. M. (2021). Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis. *Journal of Personalized Medicine*, 11(10), 965. [[Link](#)]
- Vertex Pharmaceuticals. Mechanism of Action | TRIKAFTA®. [[Link](#)]
- Liu, J., et al. (2021). CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling. *American Journal of Physiology-Lung Cellular and Molecular Physiology*, 321(3), L526-L535. [[Link](#)]
- Taylor-Cousar, J. L. (2020). **Elexacaftor**-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. *The Journal of the Pediatric Infectious Diseases Society*, 9(Suppl 1), S25-S27. [[Link](#)]
- Dekkers, J. F., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. *Journal of Visualized Experiments*, (120), 55159. [[Link](#)]
- Boj, S. F., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. *Journal of Visualized Experiments*, (115), 55159. [[Link](#)]
- Pranke, I. M., & Adam, D. (2022). Animal models of cystic fibrosis in the era of highly effective modulator therapies. *Frontiers in Pharmacology*, 13, 1049911. [[Link](#)]

- De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. [\[Link\]](#)
- Graeber, S. Y., et al. (2018). Comparison of Organoid Swelling and In Vivo Biomarkers of CFTR Function to Determine Effects of Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for the F508del Mutation. American Journal of Respiratory and Critical Care Medicine, 197(11), 1495-1498. [\[Link\]](#)
- Laselva, O., et al. (2021). Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis. Journal of Cystic Fibrosis, 20(4), 561-570. [\[Link\]](#)
- Pranke, I. M., et al. (2022). Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis. Cells, 11(19), 3015. [\[Link\]](#)
- Mall, M. A., & Galiotta, L. J. V. (2023). Post-approval studies with the CFTR modulators **Elexacaftor**-Tezacaftor—Ivacaftor. Frontiers in Pharmacology, 14, 1157147. [\[Link\]](#)
- Cui, G., et al. (2019). Differential thermostability and response to cystic fibrosis transmembrane conductance regulator potentiators of human and mouse F508del-CFTR. American Journal of Physiology-Cell Physiology, 317(5), C1018-C1034. [\[Link\]](#)
- De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PubMed. [\[Link\]](#)
- Basso, C., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and **Elexacaftor**. PubMed. [\[Link\]](#)
- Bongiorno, C., et al. (2023). **Elexacaftor** Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. International Journal of Molecular Sciences, 24(16), 12891. [\[Link\]](#)
- Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. Expert Opinion on Drug Discovery, 15(7), 749-760. [\[Link\]](#)
- JoVE. (2022). FIS Assay: Drug Response Assessment in CF | Protocol Preview. YouTube. [\[Link\]](#)

- Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. Taylor & Francis Online. [\[Link\]](#)
- Physiologic Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?. [\[Link\]](#)
- Grosse-Onnebrink, J., et al. (2022). CFTR function in respiratory epithelial cell cultures: step to individualize treatments in cystic fibrosis?. European Respiratory Journal, 60(suppl 66), 273. [\[Link\]](#)
- Veit, G., et al. (2021). **Elexacaftor** co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1), 7-11. [\[Link\]](#)
- Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. ResearchGate. [\[Link\]](#)
- Cyagen. (2025). Advancing Cystic Fibrosis Research with the Novel CFTR*F508del Humanized Disease Model. [\[Link\]](#)
- Bongiorno, C., et al. (2023). **Elexacaftor** Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. ResearchGate. [\[Link\]](#)
- Basso, C., et al. (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. International Journal of Molecular Sciences, 25(7), 3698. [\[Link\]](#)
- Johnson, M. R., et al. (2024). Localization and function of humanized F508del-CFTR in mouse intestine following activation of serum glucocorticoid kinase 1 and Trikafta. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1870(9), 167232. [\[Link\]](#)
- Mottais, A., et al. (2022). Humanized F508del mouse model: New preclinical model for cystic fibrosis?. DIAL.pr. [\[Link\]](#)
- Reznikov, L. R., & Welsh, M. J. (2018). Animal and Model Systems for Studying Cystic Fibrosis. Chest, 154(4), 935-942. [\[Link\]](#)

- Saint-Criq, V., & Gray, M. A. (2017). Animal Models of Cystic Fibrosis Pathology: Phenotypic Parallels and Divergences. *BioMed Research International*, 2017, 8241387. [[Link](#)]
- Lopes-Pacheco, M. (2022). Compound Shows Early Potential in Treating CF Due to F508del Mutation. *Cystic Fibrosis News Today*. [[Link](#)]
- Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. *Semantic Scholar*. [[Link](#)]
- Singh, A., et al. (2020). Animal and Mouse Models for Cystic Fibrosis. *International Journal of Research in Engineering, Science and Management*, 3(5), 41-44. [[Link](#)]
- Bongiorno, C., et al. (2023). **Elexacaftor** Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. *Consensus*. [[Link](#)]
- Gentsch, M., et al. (2021). The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by **Elexacaftor**/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs. *International Journal of Molecular Sciences*, 22(19), 10729. [[Link](#)]
- Goralski, J. L., et al. (2022). A Phase 3 Open-Label Study of **Elexacaftor**/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele. *American Journal of Respiratory and Critical Care Medicine*, 205(1), 59-67. [[Link](#)]

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Sources

- [1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. cyagen.com \[cyagen.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. cff.org \[cff.org\]](#)
- [9. trikaftahcp.com \[trikaftahcp.com\]](#)
- [10. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. physiologicinstruments.com \[physiologicinstruments.com\]](#)
- [19. The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by Elexacaftor/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs \[mdpi.com\]](#)
- [20. mdpi.com \[mdpi.com\]](#)
- [21. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients \[jove.com\]](#)
- [23. atsjournal.org \[atsjournal.org\]](#)

- [24. Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. journals.physiology.org \[journals.physiology.org\]](#)
- [26. Animal and Model Systems for Studying Cystic Fibrosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [27. journal.ijresm.com \[journal.ijresm.com\]](#)
- [28. journals.physiology.org \[journals.physiology.org\]](#)
- [29. Localization and function of humanized F508del-CFTR in mouse intestine following activation of serum glucocorticoid kinase 1 and Trikafta - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [30. Humanized F508del mouse model: New preclinical model for cystic fibrosis? | DIAL.pr - BOREAL \[dial.uclouvain.be\]](#)
- [31. cysticfibrosisnewstoday.com \[cysticfibrosisnewstoday.com\]](#)
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